molecular formula C16H11NO4 B11756896 Methyl 3-nitro-4-(phenylethynyl)benzoate

Methyl 3-nitro-4-(phenylethynyl)benzoate

Cat. No.: B11756896
M. Wt: 281.26 g/mol
InChI Key: APKOQVUGOBDGFK-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(phenylethynyl)benzoate is an organic compound with the molecular formula C16H11NO4 It is a derivative of benzoic acid and is characterized by the presence of a nitro group and a phenylethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitro-4-(phenylethynyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-(phenylethynyl)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(phenylethynyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-(phenylethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-(phenylethynyl)benzoate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethynyl group can also interact with molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and exploration of various biological activities .

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

methyl 3-nitro-4-(2-phenylethynyl)benzoate

InChI

InChI=1S/C16H11NO4/c1-21-16(18)14-10-9-13(15(11-14)17(19)20)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3

InChI Key

APKOQVUGOBDGFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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